molecular formula C11H12ClN5O B12719069 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide CAS No. 86831-72-3

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide

Cat. No.: B12719069
CAS No.: 86831-72-3
M. Wt: 265.70 g/mol
InChI Key: ZPPFHGRHTVLJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with an amino group, a methyl group, and a chlorophenyl hydrazide moiety, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit D-amino acid oxidase, protecting cells from oxidative stress . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxylic acid, 4-amino-5-methyl-, 2-(4-chlorophenyl)hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl hydrazide moiety enhances its potential for various applications in medicinal chemistry and industry .

Properties

CAS No.

86831-72-3

Molecular Formula

C11H12ClN5O

Molecular Weight

265.70 g/mol

IUPAC Name

4-amino-N'-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C11H12ClN5O/c1-6-9(13)10(16-14-6)11(18)17-15-8-4-2-7(12)3-5-8/h2-5,15H,13H2,1H3,(H,14,16)(H,17,18)

InChI Key

ZPPFHGRHTVLJAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NNC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.